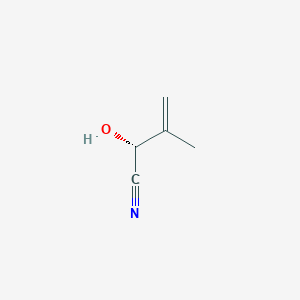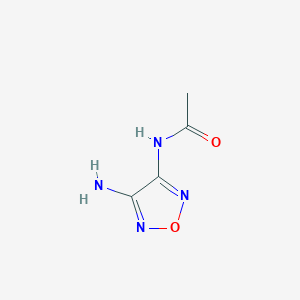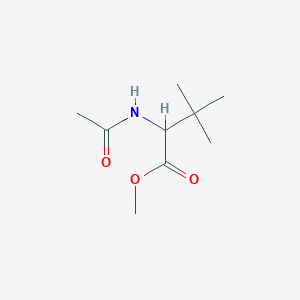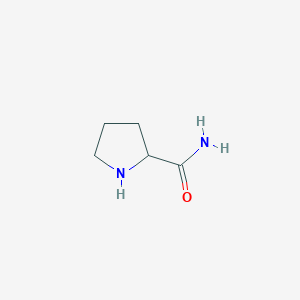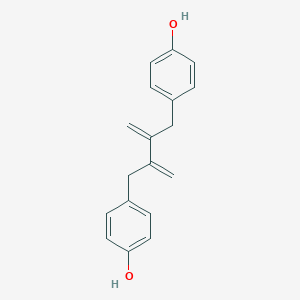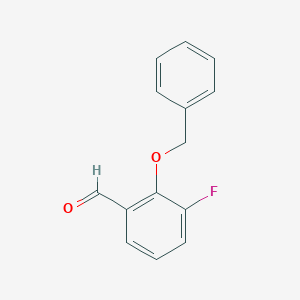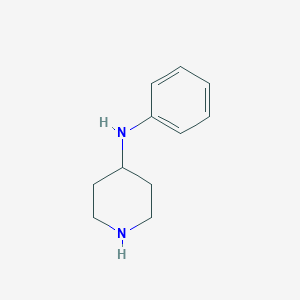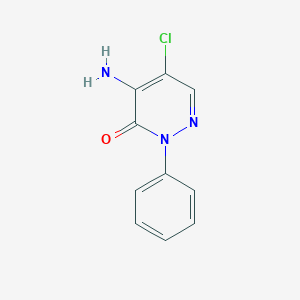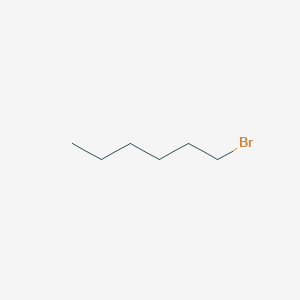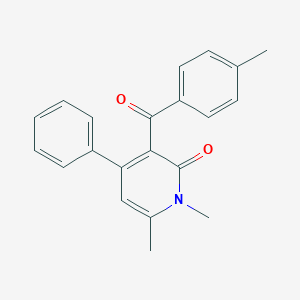
2(1H)-Pyridinone, 1,6-dimethyl-3-(4-methylbenzoyl)-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyridinone, 1,6-dimethyl-3-(4-methylbenzoyl)-4-phenyl- is a chemical compound that has shown significant potential in scientific research applications. It is a member of the pyridinone family of compounds, which have been widely studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyridinone, 1,6-dimethyl-3-(4-methylbenzoyl)-4-phenyl- is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are critical for cancer cell survival and proliferation. Further research is needed to fully elucidate the compound's mechanism of action.
Effets Biochimiques Et Physiologiques
In addition to its potential anti-cancer properties, 2(1H)-Pyridinone, 1,6-dimethyl-3-(4-methylbenzoyl)-4-phenyl- has also been shown to exhibit other biochemical and physiological effects. Studies have suggested that the compound may have anti-inflammatory, antioxidant, and neuroprotective properties, making it a potentially useful therapeutic agent for a variety of conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2(1H)-Pyridinone, 1,6-dimethyl-3-(4-methylbenzoyl)-4-phenyl- for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one of the limitations of the compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are many potential future directions for research involving 2(1H)-Pyridinone, 1,6-dimethyl-3-(4-methylbenzoyl)-4-phenyl-. One area of interest is the development of new derivatives and analogs of the compound, which may exhibit improved anti-cancer activity or other beneficial properties. Additionally, further research is needed to fully elucidate the compound's mechanism of action and to identify potential drug targets for therapeutic intervention. Finally, clinical trials will be needed to determine the safety and efficacy of the compound in human patients.
Méthodes De Synthèse
The synthesis of 2(1H)-Pyridinone, 1,6-dimethyl-3-(4-methylbenzoyl)-4-phenyl- can be achieved through a multi-step process involving the reaction of various starting materials. One of the most common methods involves the reaction of 4-methylbenzoyl chloride with 2-amino-5,6-dimethylpyridine, followed by further modifications to yield the final product.
Applications De Recherche Scientifique
2(1H)-Pyridinone, 1,6-dimethyl-3-(4-methylbenzoyl)-4-phenyl- has been extensively studied for its potential in various scientific research applications. One of the most promising areas of research involves its use as a potential anti-cancer agent. Studies have shown that the compound exhibits significant cytotoxicity against a variety of cancer cell lines, making it a promising candidate for further investigation.
Propriétés
Numéro CAS |
143572-55-8 |
|---|---|
Nom du produit |
2(1H)-Pyridinone, 1,6-dimethyl-3-(4-methylbenzoyl)-4-phenyl- |
Formule moléculaire |
C21H19NO2 |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
1,6-dimethyl-3-(4-methylbenzoyl)-4-phenylpyridin-2-one |
InChI |
InChI=1S/C21H19NO2/c1-14-9-11-17(12-10-14)20(23)19-18(16-7-5-4-6-8-16)13-15(2)22(3)21(19)24/h4-13H,1-3H3 |
Clé InChI |
NENATYDAFDTMOB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=C(N(C2=O)C)C)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C2=C(C=C(N(C2=O)C)C)C3=CC=CC=C3 |
Autres numéros CAS |
143572-55-8 |
Synonymes |
1,6-Dimethyl-3-(4-methylbenzoyl)-4-phenyl-2(1H)-pyridinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



